
2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl
Overview
Description
2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl is a halogenated biphenyl derivative featuring two trifluoromethyl (-CF₃) groups at the 2,2' positions and iodine atoms at the 4,4' positions. This compound combines the electronic effects of fluorine and iodine, making it valuable in materials science, particularly for synthesizing high-performance polymers like polyamide-imides (PAIs) and polyimides (PIs). Its rigid biphenyl backbone, coupled with electron-withdrawing substituents, enhances thermal stability, reduces moisture absorption, and improves solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis(trifluoromethyl)-4,4’-diiodobiphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2’-bis(trifluoromethyl)biphenyl.
Iodination Reaction: The introduction of iodine atoms is achieved through an iodination reaction. This can be done using iodine (I2) and an oxidizing agent like nitric acid (HNO3) or a halogen exchange reaction using iodine monochloride (ICl).
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of iodine atoms at the desired positions on the biphenyl ring.
Industrial Production Methods: In an industrial setting, the production of 2,2’-Bis(trifluoromethyl)-4,4’-diiodobiphenyl may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bis(trifluoromethyl)-4,4’-diiodobiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: The biphenyl structure allows for coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce iodinated biphenyl oxides.
Scientific Research Applications
Polymer Synthesis
Polyimides and Polyamides
The incorporation of 2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl into polyimide formulations has been extensively studied. Research indicates that this compound enhances the thermal stability and mechanical properties of the resulting polymers. The perfluorinated groups contribute to increased rigidity and reduced light absorption, making these polyimides suitable for applications in flexible OLED displays .
A study demonstrated that polyimides synthesized from this compound exhibited high transparency and excellent selective gas permeability, which are critical for applications in membrane technology . The ability to control the refractive index of these materials through varying the amount of this compound used highlights its versatility in material design .
Electronic Materials
Semiconductors and Display Technologies
Due to its electronic properties, this compound is utilized in semiconductor applications. Its role as a building block in organic semiconductors is noteworthy; it has been incorporated into materials used for organic photovoltaics and light-emitting diodes (LEDs). The compound's high electron affinity and stability under operational conditions make it an attractive candidate for these technologies .
Furthermore, its application extends to foldable devices and advanced display technologies where flexibility and durability are paramount. The compound's characteristics allow for the development of high-performance materials that can withstand mechanical stress while maintaining electrical conductivity .
Medicinal Chemistry
Potential Anticancer Agents
Recent studies have explored the potential of this compound derivatives as anticancer agents. The presence of iodine atoms enhances the compound's ability to interact with biological systems, potentially leading to novel therapeutic agents targeting cancer cells. Research has indicated that modifications to the biphenyl structure can influence biological activity, making it a subject of interest for drug design .
Case Studies
Mechanism of Action
The mechanism of action of 2,2’-Bis(trifluoromethyl)-4,4’-diiodobiphenyl involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Properties :
- Thermal Stability : The trifluoromethyl groups lower polarizability, reducing dielectric constants and improving heat resistance (Tg up to 300°C in PAI blends) .
- Hydrophobicity : Fluorine content reduces water absorption (e.g., water contact angles >90° in PAI films) .
- Optical Clarity : Fluorinated biphenyls enhance transparency in polyimide films for optoelectronic applications .
To contextualize the unique attributes of 2,2'-bis(trifluoromethyl)-4,4'-diiodobiphenyl, we compare it structurally and functionally with analogous compounds (Table 1).
Table 1: Structural and Functional Comparison of Halogenated Biphenyl Derivatives
Thermal and Mechanical Performance
- Trifluoromethyl vs. Non-Fluorinated Analogues: The trifluoromethyl groups in this compound significantly enhance thermal stability compared to non-fluorinated analogs like 4,4′-diaminodiphenyl ether. For example, PAI films incorporating 30% fluorinated diamine exhibit a Tg of ~270°C, whereas non-fluorinated PAIs plateau near 220°C . However, excessive fluorination (>30%) reduces tensile strength due to increased chain rigidity and reduced polymer chain mobility .
Iodine vs. Bromine Substituents :
Iodine’s larger atomic radius and lower electronegativity compared to bromine (as in BDE-47) result in distinct degradation pathways. While BDE-47 undergoes microbial reductive debromination under anaerobic conditions , the iodine in this compound may facilitate photodegradation or nucleophilic substitution in synthetic reactions .
Solubility and Processability
Fluorinated derivatives like this compound exhibit superior solubility in polar aprotic solvents (e.g., NMP, DMAc) compared to non-fluorinated biphenyls. This property is critical for solution-processable PAI/PI films . In contrast, 6FBPDA-based polyimides achieve even lower coefficients of thermal expansion (CTE) due to their dianhydride structure, but require stringent synthesis conditions .
Biological Activity
Overview
2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.
Chemical Structure
The compound is characterized by its biphenyl structure with two trifluoromethyl groups and two iodine atoms attached to the aromatic rings. Its unique structure contributes to its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways that regulate cell growth and survival.
- DNA Intercalation : Similar to other biphenyl derivatives, there is potential for this compound to intercalate into DNA, disrupting its function and leading to cytotoxic effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:
- Cell Proliferation Inhibition : The compound significantly inhibits cell proliferation in human cancer cell lines, with reported IC50 values ranging from 1.15 μM to 3.09 μM across different studies .
- Cell Cycle Arrest : Studies have shown that treatment with this compound can lead to cell cycle arrest at specific phases, particularly G1 and G2 phases .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic enzymes critical for bacterial survival.
Case Studies
- Anticancer Studies : A recent study indicated that this compound significantly inhibited the growth of MCF-7 breast cancer cells after 48 hours of treatment. The viability percentages at concentrations of 5 µM, 10 µM, and 20 µM were observed to be 58.48%, 45.22%, and 21.24%, respectively .
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound altered the distribution of cells across the cell cycle phases in Jurkat cells, indicating a potential mechanism for its anticancer effects .
Biochemical Pathways
The compound is involved in several biochemical pathways that mediate its biological effects:
- Cytochrome P450 Metabolism : It undergoes biotransformation via cytochrome P450 enzymes, which may lead to the formation of active metabolites with distinct biological activities.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cells, contributing to its cytotoxic effects against cancer cells .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,2'-bis(trifluoromethyl)-4,4'-diiodobiphenyl, and how are intermediates characterized?
The compound is often synthesized via Ullmann coupling or transition-metal-catalyzed cross-coupling reactions . For example, 4,4'-diiodobiphenyl derivatives are synthesized using mono-iodine-tin exchange followed by transmetalation (Sn-Pt or Sn-Pd), as demonstrated in cycloparaphenylene synthesis . Characterization typically combines NMR (¹H/¹³C/¹⁹F) , FT-IR , and mass spectrometry to confirm structural integrity. X-ray crystallography is critical for resolving stereoisomer ratios, such as distinguishing E-E, E-Z, and Z-Z isomers in coupling products .
Q. What key physicochemical properties make this compound valuable in polymer science?
The trifluoromethyl groups enhance thermal stability and reduce dielectric constants, while iodine substituents enable functionalization via cross-coupling. In polyimide synthesis, derivatives like 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl yield polymers with high glass transition temperatures (Tg > 300°C) and low coefficients of thermal expansion (CTE < 20 ppm/K) due to rigid biphenyl backbones and fluorine-induced chain packing .
Q. How is the purity of this compound validated for high-performance applications?
Purity is assessed via HPLC (for isomer separation) and elemental analysis . For polymer-grade monomers, residual metal catalysts (e.g., Pd, Sn) are quantified using ICP-MS to avoid side reactions during polycondensation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize isomer formation in cross-coupling reactions involving this compound?
Isomer ratios depend on stoichiometry , catalyst loading , and solvent polarity . For example, using 2.5 equivalents of alkyne reactants in toluene/NEt₃ (95:4:1) reduces Z-Z isomer formation to <10%, as observed in hydroacene synthesis . DFT calculations can predict thermodynamic favorability of isomers, guiding solvent selection (e.g., polar aprotic solvents stabilize charge-separated intermediates) .
Q. What methodologies resolve contradictions in thermal expansion data for fluorinated polyimides derived from this compound?
Discrepancies arise from differences in polymer chain alignment (e.g., solution-cast vs. spin-coated films) and crystallinity . Combining molecular dynamics (MD) simulations with experimental thermomechanical analysis (TMA) clarifies structure-property relationships. For instance, MD models show that fluorine substitution reduces CTE by 15–20% via steric hindrance .
Q. How does this compound enhance optoelectronic properties in OLEDs or flexible displays?
Its derivatives act as electron-transport layers due to high electron affinity from fluorine and iodine. In poly(amide-imide) blends, 2,2'-bis(trifluoromethyl) groups improve transmittance (>90% at 550 nm) and reduce birefringence, critical for flexible OLED substrates. Photoluminescence quenching studies reveal charge-transfer interactions with iridium complexes .
Q. What strategies mitigate iodine displacement side reactions during copolymerization?
Protecting-group chemistry (e.g., silylation of iodine) or low-temperature step-growth polymerization minimizes undesired substitutions. For example, silyl-protected intermediates in dibenzosilole synthesis achieve >95% coupling efficiency . Post-polymerization iodination is an alternative but requires rigorous purification to remove residual HI .
Q. Methodological Considerations
- Synthetic Optimization : Use DoE (Design of Experiments) to map the effects of catalyst (e.g., Pd(OAc)₂ vs. AuCl), solvent (toluene vs. DMF), and temperature on yield and isomer distribution .
- Data Validation : Cross-validate thermal properties using TGA , DSC , and dynamic mechanical analysis (DMA) to account for measurement variability .
- Computational Tools : Employ DFT (e.g., B3LYP/6-31G*) to predict electronic effects of fluorine/iodine substitution on HOMO-LUMO gaps .
Properties
IUPAC Name |
4-iodo-1-[4-iodo-2-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F6I2/c15-13(16,17)11-5-7(21)1-3-9(11)10-4-2-8(22)6-12(10)14(18,19)20/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUYDTUCILYGGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)C2=C(C=C(C=C2)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F6I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371163 | |
Record name | 4,4'-Diiodo-2,2'-bis(trifluoromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89803-70-3 | |
Record name | 4,4'-Diiodo-2,2'-bis(trifluoromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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